Inversion of Species Selectivity in Bradykinin B2 Receptor Antagonists: Diphenylmethyl vs. Dibenzosuberane Moiety
A pivotal study by Marceau et al. directly compared the pharmacological profile of bradyzide, a non-peptide antagonist containing a diphenylmethyl moiety, with its dibenzosuberane-containing analogues. The substitution of the diphenylmethyl group with a dibenzosuberane core resulted in an inverted species selectivity profile. The dibenzosuberane derivative, compound 19c, showed a marked gain in functional potency at the human B2 receptor (pA2 = 7.53) compared to bradyzide (pA2 = 5.42) in the human umbilical vein contractility assay. This 128-fold increase in potency was accompanied by a significant loss of affinity at the rat receptor, where bradyzide exhibited a Ki of 0.78 nM versus 44.4 nM for compound 19c [1]. This demonstrates that the dibenzosuberane pharmacophore is not merely a bioisostere but a key structural determinant for human receptor preference.
| Evidence Dimension | Functional antagonism potency (pA2) at the human bradykinin B2 receptor |
|---|---|
| Target Compound Data | pA2 = 7.53 for dibenzosuberane compound 19c |
| Comparator Or Baseline | pA2 = 5.42 for bradyzide (diphenylmethyl analog) |
| Quantified Difference | 128-fold increase in functional potency |
| Conditions | Isolated human umbilical vein contractility assay |
Why This Matters
For research groups developing human-targeted bradykinin B2 receptor antagonists, the dibenzosuberane scaffold offers a validated path to achieving high human receptor potency and addressing species selectivity challenges that plague diphenylmethyl-based leads.
- [1] Marceau, F.; Fortin, J. P.; Morissette, G.; Dziadulewicz, E. K. A non-peptide antagonist unusually selective for the human form of the bradykinin B2 receptor. Int. Immunopharmacol. 2003, 3 (10-11), 1529-1536. View Source
